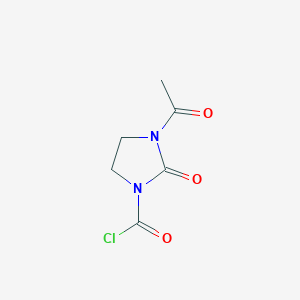

3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-2-oxoimidazolidine-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3/c1-4(10)8-2-3-9(5(7)11)6(8)12/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRQBNJTBJRTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(C1=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459396 | |

| Record name | 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41730-71-6 | |

| Record name | 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone basic properties

An In-Depth Technical Guide to 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone: Properties, Synthesis, and Application

Introduction

This compound is a specialized chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development. Identified by its CAS Number 41730-71-6 , this bifunctional molecule serves as a potent chloroformylating agent.[1][2][3] Its structure incorporates a highly reactive acyl chloride (chlorocarbonyl) group attached to a stable imidazolidin-2-one heterocyclic core. The imidazolidin-2-one scaffold itself is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds and FDA-approved drugs.[4][5]

This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for its effective application in a laboratory setting.

Physicochemical Properties

The compound is typically a solid at room temperature, with properties that dictate its handling and reaction conditions.[1][6] A summary of its core physical and chemical data is presented below.

| Property | Value | Reference(s) |

| CAS Number | 41730-71-6 | [2][3] |

| Molecular Formula | C₆H₇ClN₂O₃ | [3] |

| Molecular Weight | 190.58 g/mol | [3] |

| Appearance | Solid | [1] |

| Melting Point | 102-104 °C | [2][3][6] |

| Boiling Point | 278 °C | [2][3] |

| Density | 1.528 g/cm³ | [2][3] |

| Synonyms | 1-Chlorocarbonyl-3-acetyl-2-imidazolidinone; 3-Acetyl-2-oxo-1-imidazolidinecarbonyl chloride | [3][6] |

Synthesis and Mechanistic Considerations

The synthesis of this compound involves the introduction of a chlorocarbonyl group onto the N-1 position of the 3-acetyl-imidazolidin-2-one precursor. Historically, this was achieved using hazardous phosgene gas.[7] However, modern, safety-conscious approaches utilize a solid phosgene equivalent, bis(trichloromethyl) carbonate (also known as triphosgene), to generate phosgene in situ.

Expertise & Experience Insight: The use of triphosgene is a critical process improvement. It is a stable, crystalline solid that is far safer and easier to handle than gaseous phosgene, yet it delivers the same reactive species in stoichiometric amounts. This choice minimizes exposure risks and simplifies the experimental setup, making it the authoritative and preferred method in contemporary organic synthesis.[8][9] A typical synthetic route begins with 1-Acetyl-2-imidazolidinone.[7]

The workflow can be visualized as follows:

Core Reactivity: A Precise Chloroformylating Agent

The primary utility of this reagent stems from the high electrophilicity of the chlorocarbonyl group. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most notably primary and secondary amines.

Causality of Reaction:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of an amine (R₂NH) attacks the electrophilic carbonyl carbon of the chlorocarbonyl group.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A non-nucleophilic base, such as triethylamine, scavenges the proton from the nitrogen atom, neutralizing the resulting ammonium salt and driving the reaction to completion.

This reaction efficiently forms a new urea linkage, a cornerstone of many pharmaceutical structures. The acetyl group at the N-3 position serves as a stable protecting group throughout this transformation.

Application in Drug Development

The imidazolidin-2-one ring system is a core component in a variety of therapeutic agents.[4][5] this compound provides a direct and efficient route to introduce this valuable scaffold and simultaneously form a urea linkage. Substituted ureas are prevalent in drug design due to their ability to act as rigid hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors.

By reacting this intermediate with diverse amine-containing molecules, medicinal chemists can rapidly generate libraries of novel compounds for screening and lead optimization, accelerating the drug discovery process.

Exemplary Experimental Protocol: Synthesis of a Urea Derivative

This protocol describes a general procedure for the reaction of this compound with a generic primary amine (R-NH₂).

Trustworthiness through Self-Validation: This protocol incorporates steps for ensuring anhydrous conditions, stoichiometric control, and effective workup, which are critical for reproducibility and high purity of the final product.

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolve the solid in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

-

Cool the solution to 0 °C using an ice bath. Causality: This mitigates the exothermic nature of the reaction and minimizes potential side reactions.

-

-

Addition of Reagents:

-

In a separate flask, dissolve the primary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in the same anhydrous solvent. Causality: The slight excess of base ensures complete neutralization of the HCl byproduct.

-

Add the amine/base solution dropwise to the cooled solution of the chloroformylating agent over 15-20 minutes with vigorous stirring.

-

-

Reaction Monitoring:

-

Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup and Isolation:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., Dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

-

Purification:

-

The crude residue is then purified by column chromatography on silica gel or by recrystallization to yield the pure urea derivative.

-

Safety and Handling

While specific GHS data for this compound is not widely published, its structure as an acyl chloride warrants significant caution. A closely related compound, 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone, is classified as causing severe skin burns and eye damage (Skin Corr. 1B). Therefore, this compound should be handled with equivalent care.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

-

Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][11][12] Avoid contact with skin and eyes.[11][12]

-

Moisture Sensitivity: As an acyl chloride, the compound is reactive towards moisture and water. Store in a tightly sealed container in a dry, cool place.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and highly reactive intermediate for organic synthesis. Its utility lies in its ability to efficiently introduce the medicinally relevant imidazolidin-2-one scaffold while simultaneously forming stable urea linkages. By understanding its fundamental properties, leveraging modern and safer synthetic methods, and adhering to strict safety protocols, researchers can effectively employ this reagent to construct complex molecules for drug discovery and other advanced applications.

References

- Current time information in Munich, DE. (n.d.). Google Search.

- This compound CAS 41730-71-6 - Home Sunshine Pharma. (n.d.). Sunshine Pharma.

- D'hooghe, M., & De Kimpe, N. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules, 23(10), 2585. MDPI.

- The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. (2000). Semantic Scholar.

- This compound | 41730-71-6. (n.d.). ChemicalBook.

- Buy this compound from Chemsigma International Co., Ltd. (n.d.). ECHEMI.

- This compound CAS 41730-71-6. (n.d.). Tsev Sunshine Pharma.

- Safety Data Sheet: Paratoluolsulphonic acid. (n.d.). Carl ROTH.

- CAS 41730-71-6 this compound. (n.d.). BOC Sciences.

- 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone 97 41762-76-9. (n.d.). Sigma-Aldrich.

- Synthesis of B. 3-Acetyl-imidazolidin-2-on-1-carbonyl chloride:. (n.d.). PrepChem.com.

- p-TOLUENE SULPHONIC ACID MONOHYDRATE. (n.d.). Sdfine.

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC - NIH.

- The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. (2025). ResearchGate.

- SAFETY DATA SHEET. (2009). Fisher Scientific.

- Safety Data Sheet: Toluene-4-sulfonic acid monohydrate. (2024). Carl ROTH.

- p-Toluenesulfonic acid SDS, 104-15-4 Safety Data Sheets. (n.d.). ECHEMI.

Sources

- 1. This compound CAS 41730-71-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | 41730-71-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 7. prepchem.com [prepchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone (CAS: 41730-71-6)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Bifunctional Reagent

In the landscape of modern organic synthesis and pharmaceutical development, the strategic deployment of highly reactive, multifunctional building blocks is paramount. 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone, a specialized acylating agent, represents a noteworthy confluence of reactivity and structural pre-organization. This guide, intended for the discerning chemist and drug development professional, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of this reagent's synthesis, reactivity, and application. Our focus is not merely on the "what" but on the "why"—elucidating the causal relationships that govern its utility and providing the field-proven insights necessary for its successful implementation in complex synthetic campaigns.

I. Core Molecular Attributes and Physicochemical Properties

This compound is a solid at room temperature, a characteristic that offers significant handling advantages over gaseous or highly volatile acylating agents like phosgene.[1] Its structure features two key reactive sites: a highly electrophilic chloroformyl group at the 1-position and an acetyl group at the 3-position of the 2-imidazolidinone core. This dual functionality dictates its role as a sophisticated linchpin in multi-step syntheses.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 41730-71-6 | [2] |

| Molecular Formula | C₆H₇ClN₂O₃ | [3] |

| Molecular Weight | 190.58 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 102-104 °C | [3] |

| Boiling Point | 278 °C | [3] |

| Density | 1.528 g/cm³ | [3] |

| IUPAC Name | 3-acetyl-2-oxoimidazolidine-1-carbonyl chloride | [] |

II. Synthesis: A Controlled Approach to a High-Energy Intermediate

The synthesis of this compound is a multi-stage process that requires careful control of reaction conditions to manage the introduction of two distinct acyl groups onto the imidazolidinone scaffold. The overall strategy involves the initial preparation of a mono-acylated precursor, followed by the introduction of the highly reactive chlorocarbonyl moiety.

Stage 1: Synthesis of the Precursor, 1-Acetyl-2-imidazolidinone

The logical precursor is 1-Acetyl-2-imidazolidinone. This intermediate is typically prepared through the acylation of 2-imidazolidinone. While several methods exist, a common and straightforward approach involves the reaction with acetyl chloride or acetic anhydride.[6] The use of acetyl chloride in a suitable solvent like tetrahydrofuran provides a clean route to the desired product.[6]

Experimental Protocol: Synthesis of 1-Acetyl-2-imidazolidinone

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-imidazolidinone (1.0 eq) and dry tetrahydrofuran (THF).

-

Reaction Initiation: Cool the resulting suspension to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add a solution of acetyl chloride (1.0 eq) in dry THF dropwise to the stirred suspension over a period of 60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.

-

Work-up and Isolation: Remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent, such as nitromethane, to yield pure 1-Acetyl-2-imidazolidinone.[6]

Stage 2: Chlorocarbonylation to Yield this compound

The introduction of the chlorocarbonyl group is the critical step that activates the molecule for its primary role as an acylating agent. Historically, this transformation would have been accomplished using phosgene (COCl₂), a notoriously toxic and difficult-to-handle gas.[1] Modern synthetic chemistry, however, favors safer, solid phosgene surrogates. Bis(trichloromethyl) carbonate, commonly known as triphosgene, has emerged as the reagent of choice for this transformation.[1] Triphosgene acts as an in situ source of phosgene, generated in stoichiometric amounts, which significantly enhances the safety and control of the reaction while often providing superior yields and purity.[1]

A Chinese patent describes a method for synthesizing the title compound from 2-imidazolidinone, an acetylating agent (acetyl chloride or acetic anhydride), and bis(trichloromethyl) carbonate in the presence of an organic base as an acid scavenger.[2] This suggests a one-pot or sequential addition process is feasible. However, for maximal control and purity, a stepwise approach starting from the isolated 1-Acetyl-2-imidazolidinone is advisable.

Experimental Protocol: Synthesis of this compound

-

Setup: In a dry, multi-necked flask equipped with a reflux condenser, thermometer, mechanical stirrer, and nitrogen inlet, charge 1-Acetyl-2-imidazolidinone (1.0 eq) and a dry, inert solvent such as chloroform.

-

Addition of Triphosgene: While stirring the solution, add bis(trichloromethyl) carbonate (a slight excess, e.g., 0.35 eq, which generates a slight excess of phosgene in situ) portion-wise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization to afford this compound as a solid.

III. Mechanism of Action and Chemical Reactivity

The utility of this compound stems from the high electrophilicity of the carbonyl carbon in the chlorocarbonyl group. This reactivity is further modulated by the electronic nature of the N-acyl urea substructure.

The Role of Triphosgene in Chlorocarbonylation

Triphosgene, upon heating or in the presence of a nucleophilic catalyst, decomposes to generate three equivalents of phosgene. The reaction with the N-H bond of an amide or urea proceeds via nucleophilic attack on a phosgene molecule, followed by elimination of HCl to form the N-carbonyl chloride.

Reactivity as an Acylating Agent

The primary application of this reagent is in the acylation of nucleophiles, particularly amines. The chlorocarbonyl group is an excellent leaving group, facilitating the formation of amides, carbamates, and ureas. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

The key advantage of using this reagent over simpler chloroformates lies in the nature of the leaving group. Upon reaction with a nucleophile (e.g., an amine, R-NH₂), the imidazolidinone moiety is released as 1-acetyl-2-imidazolidinone, a water-soluble and generally non-reactive byproduct that can be easily removed during aqueous work-up. This simplifies purification compared to reactions that generate more problematic byproducts.

This reagent is particularly valuable in the synthesis of complex molecules, such as semi-synthetic β-lactam antibiotics.[2] In these syntheses, it serves as an "activated carbonyl" source to link a complex side chain to the core antibiotic scaffold. For example, it can be used to acylate the amino group of 6-aminopenicillanic acid (6-APA) or a related nucleus with a pre-formed side chain that has been attached to the imidazolidinone carrier.

IV. Applications in Drug Development: A Key Intermediate for β-Lactam Antibiotics

The structural motif of a cyclic N-acyl-N'-carbonyl chloride is a well-established synthon in the pharmaceutical industry, particularly for the synthesis of broad-spectrum penicillins like Piperacillin and Azlocillin. These antibiotics feature a complex acyl side chain attached to the 6-amino position of the penicillin core, which is crucial for their antibacterial activity and spectrum. This compound serves as a highly effective reagent for installing these intricate side chains.

While specific, publicly available synthesis schemes for commercial drugs often vary and are proprietary, the general utility of related compounds like 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone in β-lactam synthesis is well-documented, pointing to the analogous role of the acetyl-substituted version.[7] The process involves the reaction of the chlorocarbonyl compound with the desired side-chain acid (or its salt) to form an activated intermediate. This intermediate is then reacted with the penicillin nucleus (e.g., 6-APA) to form the final antibiotic. The acetyl group serves to modulate the reactivity and solubility of the reagent.

V. Safety, Handling, and Storage

As a highly reactive acylating agent, this compound must be handled with appropriate precautions. Although a definitive, universally adopted GHS classification is not consistently reported across all suppliers, the reactivity of the chlorocarbonyl group warrants significant caution.[3]

Hazard Profile (Inferred from Reactivity and Related Compounds):

-

Corrosive: Like other acyl chlorides, it is expected to be corrosive to skin, eyes, and mucous membranes. The compound will react violently with water (hydrolyze), releasing hydrochloric acid (HCl).[8]

-

Lachrymator: Inhalation of dust or vapors may cause severe irritation to the respiratory tract.

-

Moisture Sensitive: The compound must be stored under anhydrous conditions to prevent decomposition.

Handling and Personal Protective Equipment (PPE):

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases, alcohols, and amines.

VI. Spectroscopic Characterization

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would be expected to show two multiplets in the aliphatic region (typically 3.5-4.5 ppm) corresponding to the two diastereotopic methylene (-CH₂-) groups of the imidazolidinone ring. A sharp singlet for the acetyl methyl (-CH₃) protons would appear further upfield (typically 2.0-2.5 ppm).

-

¹³C NMR: The spectrum would feature distinct signals for the three carbonyl carbons: the 2-oxo carbon of the ring, the acetyl carbonyl, and the highly deshielded chlorocarbonyl carbon (often >160 ppm). Signals for the two ring methylene carbons and the acetyl methyl carbon would also be present.

-

FT-IR: The infrared spectrum is a powerful tool for identifying the key functional groups. Strong, characteristic carbonyl (C=O) stretching bands would be expected for the urea carbonyl (~1700-1750 cm⁻¹), the acetyl carbonyl (~1680-1720 cm⁻¹), and the acid chloride carbonyl (a very strong band typically >1750 cm⁻¹).

VII. Conclusion: A Versatile Tool for Advanced Synthesis

This compound is more than a mere chemical intermediate; it is a carefully designed tool for the efficient construction of complex molecular architectures. Its solid nature, combined with the clean reactivity of the chlorocarbonyl group and the facile removal of its byproducts, makes it a valuable asset in pharmaceutical synthesis, particularly in the challenging field of semi-synthetic antibiotics. By understanding its synthesis, mechanistic underpinnings, and handling requirements, researchers and drug development professionals can effectively leverage this reagent to streamline synthetic routes and accelerate the discovery of new therapeutic agents.

References

- Su, W., & Zhang, Y. (2000). The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. Journal of Chemical Research, Synopses, (9), 440-441.

- Chemsigma International Co., Ltd. (n.d.). Buy this compound from Chemsigma International Co., Ltd. ECHEMI. Retrieved January 30, 2026.

- PubChem. (n.d.). 2-Imidazolidinone.

- CN113788766A (2021) Chemosynthesis method of 1-chloroformyl-3-acetyl-2-imidazolidinone.

- MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved January 30, 2026.

- PrepChem.com. (n.d.). Synthesis of C. N-acetyl-imidazolid-2-one. Retrieved January 30, 2026.

- Indian Academy of Sciences. (n.d.).

- ResearchGate. (n.d.). Scheme 3.

-

ResearchGate. (n.d.). The 1 H-NMR spectrum of compound[3] | Download Scientific Diagram. Retrieved January 30, 2026.

- ResearchGate. (n.d.). (PDF)

- Arkat USA. (n.d.).

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). This compound | 41730-71-6. Retrieved January 30, 2026.

- ResearchGate. (n.d.). The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl)

- Sigma-Aldrich. (n.d.). 3-Chlorocarbonyl-1-methanesulfonyl-2-imidazolidinone 97 41762-76-9. Retrieved January 30, 2026.

- PubMed Central (PMC). (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Retrieved January 30, 2026.

- CORE. (n.d.).

- ResearchGate. (n.d.).

- Wikipedia. (n.d.). Phosgene. Retrieved January 30, 2026.

- CDH Fine Chemical. (n.d.). Acetyl Chloride CAS No 75-36-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 30, 2026.

- Tsev Sunshine Pharma. (n.d.). This compound CAS 41730-71-6. Retrieved January 30, 2026.

- PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved January 30, 2026.

- Sigma-Aldrich. (n.d.).

- PubMed Central (PMC). (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved January 30, 2026.

- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Retrieved January 30, 2026.

- ResearchGate. (n.d.).

- SpectraBase. (n.d.). 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-. Retrieved January 30, 2026.

- PubChem. (n.d.). 1,3-Diacetyl-2-imidazolidinone.

- BOC Sciences. (n.d.). CAS 41730-71-6 this compound. Retrieved January 30, 2026.

- PubChem. (n.d.). 2-Imidazolidinone.

- ResearchGate. (n.d.). FT-IR spectra for compound (II1) | Download Scientific Diagram. Retrieved January 30, 2026.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. CN1446802A - Chemosynthesis method of 1-chloroformyl-3-acetyl-2-imidazolidinone - Google Patents [patents.google.com]

- 3. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 6. prepchem.com [prepchem.com]

- 7. 1-氯甲酰基-3-甲磺酰基-2-咪唑烷酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone, with the CAS number 41730-71-6, is a highly reactive chemical intermediate of significant interest in the field of organic synthesis, particularly in the development of novel pharmaceuticals. Its unique molecular architecture, featuring both an acetyl group and a chlorocarbonyl group attached to a central imidazolidinone core, renders it a versatile building block for the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and key applications, with a focus on its role in the semi-synthesis of β-lactam antibiotics.

Physicochemical Properties

This compound is a solid at room temperature with a melting point range of 102-104°C.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H7ClN2O3 | [2] |

| Molecular Weight | 190.58 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 102-104 °C | [2] |

| Boiling Point | 278 °C | [3] |

| Density | 1.528 g/cm³ | [3] |

| Flash Point | 122 °C | [2] |

| Refractive Index | 1.549 | [2] |

| CAS Number | 41730-71-6 | [3][4][5][6] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a five-membered imidazolidinone ring. The nitrogen at position 1 is substituted with a reactive chlorocarbonyl group, while the nitrogen at position 3 bears an acetyl group. This arrangement of functional groups dictates the molecule's reactivity, with the chlorocarbonyl moiety being a primary site for nucleophilic attack.

Predicted Spectroscopic Data:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the three carbonyl groups. The acid chloride carbonyl (C=O) stretching vibration is anticipated to appear at a high frequency, typically around 1810 cm⁻¹.[7] The urea carbonyl within the imidazolidinone ring and the acetyl carbonyl will likely exhibit stretching frequencies in the range of 1700-1720 cm⁻¹.[8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the protons of the imidazolidinone ring and the acetyl group. The methylene protons (-CH₂-CH₂-) of the imidazolidinone ring are expected to appear as a multiplet. The methyl protons of the acetyl group will likely be observed as a singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will be characterized by signals corresponding to the three carbonyl carbons, the two methylene carbons of the ring, and the methyl carbon of the acetyl group. The carbonyl carbons are expected to resonate in the downfield region of the spectrum, typically between 160 and 180 ppm.[7]

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecule's mass. Fragmentation patterns are likely to involve the loss of the chlorine atom, the chlorocarbonyl group, and the acetyl group.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of N-acetyl-imidazolid-2-one with a phosgenating agent.[9] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Phosgenation

This protocol describes a two-step process starting from N-acetyl-imidazolid-2-one.

Materials:

-

N-acetyl-imidazolid-2-one

-

Triethylamine

-

Trimethylchlorosilane

-

Dry Benzene

-

Phosgene (as a solution in benzene)

-

Acetone

-

Pentane

Procedure:

-

Silylation: In a dry reaction vessel, combine 20 parts by weight of N-acetyl-imidazolid-2-one with 25 parts by weight of triethylamine and 150 parts by volume of dry benzene.

-

With stirring, add a solution of 27 parts by weight of trimethylchlorosilane in 40 parts by volume of benzene dropwise over 30 minutes at room temperature.

-

Heat the mixture to reflux and maintain for 18 hours, ensuring the exclusion of moisture.

-

After cooling, filter off the precipitated triethylamine hydrochloride and rinse it with dry benzene.

-

Phosgenation: Treat the resulting benzene solution with a solution of 17 parts by weight of phosgene in 50 parts by volume of benzene at 5°C.

-

Allow the reaction mixture to stand overnight at 5°C.

-

Work-up and Purification: Remove the solvent in vacuo.

-

Dry the residue under a high vacuum (oil pump).

-

Recrystallize the crude product from an acetone/pentane mixture to yield pure this compound.[9]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Mechanism

The high reactivity of this compound is primarily attributed to the chlorocarbonyl group. The carbon atom of this group is highly electrophilic due to the electron-withdrawing effects of the adjacent chlorine and oxygen atoms. This makes it susceptible to nucleophilic attack by a wide range of nucleophiles, such as alcohols, amines, and thiols. The reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the chloride ion serves as a good leaving group.

General Reaction Mechanism

Caption: General mechanism of nucleophilic acyl substitution.

Applications in Drug Development

The imidazolidinone scaffold is a prevalent structural motif in a variety of biologically active compounds and approved drugs.[10] Consequently, this compound serves as a crucial intermediate in the synthesis of pharmacologically relevant molecules.

Intermediate in β-Lactam Antibiotic Synthesis

A significant application of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones is in the semi-synthesis of β-lactam antibiotics.[8] These compounds are used to introduce specific side chains onto the β-lactam core structure, which is essential for modulating the antibiotic's spectrum of activity and resistance to β-lactamase enzymes. The reaction typically involves the coupling of the chlorocarbonyl compound with an appropriate amine-containing side chain precursor. While direct examples for this compound are not extensively documented in publicly available literature, its structural features make it a suitable candidate for such synthetic strategies. The general approach involves the reaction of the acyl chloride with an imine to form the β-lactam ring through a [2+2] cycloaddition, a reaction known as the Staudinger synthesis.[11][12]

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.[13][14] It is expected to be corrosive and may cause severe skin and eye damage upon contact.[13] Inhalation of dust or vapors should be avoided. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.[13][14] It is also sensitive to moisture and will react with water, likely releasing hydrogen chloride gas.[13] Therefore, it should be stored in a tightly sealed container in a cool, dry place.[14]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined molecular structure and high reactivity make it an ideal starting material for the construction of diverse heterocyclic compounds, most notably as a precursor in the synthesis of modified β-lactam antibiotics. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in research and development.

References

-

This compound CAS 41730-71-6. Tsev Sunshine Pharma. [Link]

-

This compound CAS 41730-71-6. China Langchem Inc. [Link]

-

Synthesis of B. 3-Acetyl-imidazolidin-2-on-1-carbonyl chloride:. PrepChem.com. [Link]

- Armenise, D., De Stradis, A., & Perrone, S. (2018).

- Elkanzi, N. A. A. (2013). Short Review on Synthesis of Thiazolidinone and β-Lactam. World Journal of Organic Chemistry, 1(2), 24-51.

-

Synthesis of New β-Lactam, Tetrazole, Thiazolidinone, and Oxazepine Compounds from Schiff Bases and Study of Their Biological Activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. [Link]

-

β-Lactam synthesis. Organic Chemistry Portal. [Link]

-

Short Review on Synthesis of Thiazolidinone and β- Lactam. Science and Education Publishing. [Link]

-

CAS 41730-71-6 this compound. Preclinical Research CRO. [Link]

- Su, W., & Zhang, Y. (2000). The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. Journal of Chemical Research, 2000(9), 440-441.

-

21.11: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

3-Acetyl-1-klorkarbonyl-2-imidazolidon CAS 41730-71-6. Tsev Sunshine Pharma. [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. alfa-labotrial.com [alfa-labotrial.com]

- 3. This compound CAS 41730-71-6 [homesunshinepharma.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 41730-71-6 [amp.chemicalbook.com]

- 6. This compound | 41730-71-6 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Short Review on Synthesis of Thiazolidinone and β-Lactam [pubs.sciepub.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. tcichemicals.com [tcichemicals.com]

Advanced Synthesis Protocol: 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone

Topic: 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone Synthesis Pathway Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists.

Executive Summary

This compound (CAS: 41730-71-6) is a high-value acylating agent critical to the semi-synthesis of ureidopenicillins, specifically Mezlocillin and Azlocillin . Structurally, it functions as a masked isocyanate, enabling the precise introduction of the imidazolidin-2-one moiety onto the ampicillin or amoxicillin core without affecting the sensitive beta-lactam ring.

This guide details the optimized synthesis pathway, prioritizing the "Acetylation-Phosgenation" route. We distinguish between the Triphosgene (BTC) method—preferred for laboratory and pilot-scale safety—and the Phosgene Gas method utilized in industrial continuous flow systems.

Retrosynthetic Analysis & Pathway Logic

To design a robust synthesis, we must deconstruct the target molecule (3). The retrosynthetic disconnection reveals two primary precursors: 2-imidazolidone (ethylene urea) and electrophilic carbonyl sources.

Strategic Disconnection

-

C1-N Bond Cleavage: Reveals the chlorocarbonyl group (-COCl), requiring a phosgenation event.

-

N3-Acetyl Cleavage: Reveals the acetyl group, requiring acetylation of the secondary amine.

Logic for Forward Synthesis: Direct phosgenation of 2-imidazolidone is feasible but leads to mixtures of mono- and di-chlorocarbonyl derivatives. To ensure regioselectivity, N-acetylation must precede chlorocarbonylation . This protects one nitrogen, forcing the phosgene to react exclusively at the remaining N-H site.

Figure 1: Retrosynthetic analysis showing the sequential protection and activation strategy.

Step 1: Synthesis of 1-Acetyl-2-Imidazolidone

The first stage involves the mono-acetylation of 2-imidazolidone. While acetyl chloride can be used, acetic anhydride is preferred for its ease of handling and higher atom economy when recycled.

Protocol A: Thermal Acetylation (Solvent-Free)

-

Reagents: 2-Imidazolidone (1.0 eq), Acetic Anhydride (2.5 eq).

-

Apparatus: Round-bottom flask with reflux condenser and drying tube.

Procedure:

-

Charge 2-imidazolidone into the flask.

-

Add acetic anhydride.[1] The excess anhydride acts as both reagent and solvent.

-

Heat the mixture to reflux (approx. 140°C) for 4–6 hours. Monitoring by TLC (EtOAc:MeOH) is essential to ensure consumption of the starting material.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove acetic acid and excess anhydride.

-

Crystallization: Dissolve the residue in hot ethanol or ethyl acetate. Cool to 0°C to precipitate the product.

-

Yield: Typically 75–85%.

-

Quality Check: MP 186–188°C.

Expert Insight: Avoid using strong acid catalysts (like H2SO4) if possible, as they can promote ring-opening or di-acetylation. Thermal activation is sufficient.

Step 2: Chlorocarbonylation (The Critical Step)

This step introduces the reactive -COCl moiety. We present two methodologies: the Triphosgene Method (safer, solid handling) and the TMS-Assisted Method (higher purity).

Method A: Triphosgene (Bis(trichloromethyl) carbonate) Route

Recommended for Lab/Pilot Scale.

Mechanism: Triphosgene decomposes in situ to generate phosgene (1 mol Triphosgene → 3 mol Phosgene) upon nucleophilic attack or heating. This avoids storing cylinders of toxic gas.

Reagents:

-

1-Acetyl-2-imidazolidone (1.0 eq)

-

Triphosgene (0.35 eq - slight excess of COCl2 equivalent)

-

Triethylamine (Et3N) or Pyridine (1.0–1.2 eq) as HCl scavenger

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

-

Setup: 3-neck flask equipped with a mechanical stirrer, addition funnel, N2 inlet, and a caustic scrubber outlet (NaOH solution) to trap escaping phosgene.

-

Dissolution: Dissolve 1-acetyl-2-imidazolidone in DCM. Cool to 0°C .

-

Addition: Add Et3N. The mixture may become slightly heterogeneous.

-

Reaction: Dissolve Triphosgene in a separate volume of DCM. Add this solution dropwise to the reaction mixture over 60 minutes, maintaining temperature < 5°C.

-

Note: Exothermic reaction. Rapid addition can cause localized overheating and byproduct formation.

-

-

Digestion: Allow the mixture to warm to room temperature (20–25°C) and stir for 3–5 hours.

-

Work-up:

-

Filter off the precipitated amine hydrochloride salt (Et3N[2]·HCl).

-

Concentrate the filtrate under reduced pressure (ensure pump exhaust is vented to a scrubber).

-

Purification: Recrystallize from Acetone/Pentane or dry Toluene.

-

Method B: TMS-Assisted Phosgenation (High Purity)

Recommended for High-Purity Requirements.

Direct phosgenation can sometimes be sluggish. Using Trimethylchlorosilane (TMSCl) activates the intermediate and facilitates the substitution.

-

Silylation: React 1-acetyl-2-imidazolidone with TMSCl/Et3N in Benzene or Toluene at reflux to form the N-silylated or O-silylated intermediate.

-

Filtration: Remove Et3N·HCl salt.

-

Phosgenation: Treat the filtrate with Phosgene (gas or solution) at 5°C. The silyl group is an excellent leaving group, driving the formation of the chlorocarbonyl bond rapidly and cleanly.

Quantitative Data Summary

| Parameter | Method A (Triphosgene) | Method B (TMS-Assisted) |

| Reagent State | Solid (Safer handling) | Liquid/Gas |

| Temperature | 0°C to 25°C | Reflux (Step 1) -> 5°C (Step 2) |

| Yield | 80–85% | 85–92% |

| Purity (HPLC) | >98% | >99% |

| Key Risk | In-situ Phosgene generation | Flammable solvents + Phosgene |

Safety & Engineering Controls (E-E-A-T)

Handling phosgene sources requires strict adherence to safety protocols.[3] This protocol is self-validating only if safety systems are functional.

Critical Safety Workflow:

-

Containment: All reactions must occur in a fume hood with a face velocity >100 fpm.

-

Scrubbing: The reactor vent must pass through a scrubber containing 10–20% NaOH or NH4OH solution to neutralize phosgene vapors.

-

Detection: Personnel must wear colorimetric phosgene badges. Electronic sensors should be mounted near the hood.

-

Decontamination: Any spill of Triphosgene must be treated immediately with ammonia solution or anhydrous sodium carbonate.

Figure 2: Mandatory engineering control setup for phosgenation reactions.

Analytical Characterization

To validate the synthesis, compare the isolated product against these standard parameters.

-

Appearance: White to off-white crystalline powder.[4]

-

Melting Point: 102–104°C.

-

IR Spectrum:

-

1790 cm⁻¹ (Strong, -COCl carbonyl).

-

1730 cm⁻¹ (Acetyl carbonyl).

-

1690 cm⁻¹ (Cyclic urea carbonyl).

-

-

1H NMR (CDCl3):

-

δ 2.55 (s, 3H, -COCH3).

-

δ 3.8–4.0 (m, 4H, Ring -CH2-CH2-).

-

Application Case Study: Synthesis of Mezlocillin

The utility of This compound is best demonstrated in the acylation of Ampicillin.

-

Substrate: Ampicillin Trihydrate (or anhydrous).

-

Conditions: React Ampicillin with the chlorocarbonyl intermediate in a mixture of Water/Acetone or DCM at 0–5°C.

-

pH Control: Maintain pH 7.0–7.5 using dilute NaOH. The chlorocarbonyl group reacts with the primary amine of the ampicillin side chain.

-

Result: Formation of the ureido linkage, yielding Mezlocillin.

References

-

Preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. ResearchGate. Available at: [Link]

-

Phosgene Safe Practice Guidelines. American Chemistry Council. Available at: [Link]

-

Synthesis of 3-Acetyl-imidazolidin-2-on-1-carbonyl chloride. PrepChem. Available at: [Link]

- Method for synthesizing mezlocillin sodium.Google Patents (CN101851232A).

Sources

Technical Monograph: 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone

Role: Electrophilic Carbamoylating Agent & Synthetic Intermediate CAS: 41730-71-6 Molecular Formula: C₆H₇ClN₂O₃[1][2][3][4]

Executive Summary

3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone (ACCI) is a specialized heterocyclic electrophile used primarily in the semi-synthesis of ureidopenicillins (acylampicillins) and as a reference standard for genotoxic impurity profiling in pharmaceutical development (e.g., Tizanidine).[1]

Its core mechanism of action is chemical : it functions as a highly reactive acylating agent capable of introducing the 3-acetyl-2-oxo-1-imidazolidinecarbonyl moiety onto nucleophilic amines.[1] This modification is critical in medicinal chemistry for transforming standard beta-lactams (like Ampicillin) into extended-spectrum antibiotics with enhanced activity against Pseudomonas aeruginosa and Klebsiella species.[1]

Mechanism of Action: Chemical Reactivity

The "mechanism of action" for ACCI is defined by its role as a Carbamoylating Reagent .[1] It operates via a Nucleophilic Acyl Substitution pathway.[1]

2.1 The Electrophilic Warhead

The molecule possesses two carbonyl centers, but the chlorocarbonyl group (acyl chloride) at the N1 position is the primary electrophile due to the excellent leaving group ability of the chloride ion (

2.2 Reaction Pathway (Step-by-Step)

When reacted with a primary amine (e.g., the

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the chlorocarbonyl group (

).[1] -

Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.[1]

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (

) as the leaving group.[1] -

Deprotonation: A base (triethylamine or inorganic carbonate) removes the proton from the nitrogen, yielding the stable urea linkage .[1]

2.3 Mechanistic Visualization

The following diagram illustrates the carbamoylation pathway, highlighting the transformation from reagent to pharmacophore.

Biological Relevance: The Ureido Pharmacophore

While ACCI itself is a reagent, the ureido moiety it installs is the biological effector in the final drug molecule.[1]

-

Extended Spectrum: In beta-lactams, the addition of the imidazolidinone side chain (derived from ACCI or its analogs like the mesyl-variant in Mezlocillin) increases the molecule's polarity and affinity for Penicillin-Binding Proteins (PBPs) , specifically PBP-3 in Gram-negative bacteria.[1]

-

Permeability: The side chain enhances penetration through the porin channels of Pseudomonas aeruginosa.[1]

-

Beta-Lactamase Stability: The bulky ureido group provides steric hindrance, offering partial protection against hydrolysis by certain beta-lactamases.[1]

Experimental Protocol: Synthesis of Ureido-Derivatives

Context: This protocol describes the coupling of ACCI with a model amine (Ampicillin Trihydrate) to synthesize a ureidopenicillin derivative. This workflow is critical for generating reference standards or novel antibiotic candidates.[1]

Safety Warning: ACCI is a corrosive acyl chloride.[1] Handle in a fume hood with moisture-free conditions.

4.1 Reagents & Materials

| Reagent | Role | Equivalence |

| Ampicillin Trihydrate | Nucleophile (Substrate) | 1.0 eq |

| ACCI | Electrophile (Reagent) | 1.1 eq |

| Triethylamine (TEA) | HCl Scavenger (Base) | 2.5 eq |

| Dichloromethane (DCM) | Solvent (Anhydrous) | - |

| Water | Quenching Agent | - |

4.2 Step-by-Step Methodology

-

Preparation of Substrate:

-

Acylation Reaction:

-

Dissolve ACCI (1.1 eq) in 10 mL of DCM.

-

Add the ACCI solution dropwise to the Ampicillin mixture over 20 minutes, maintaining temperature < 5°C. Causality: Slow addition prevents thermal runaway and dimerization.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

-

Monitoring:

-

Work-up & Isolation:

-

Validation:

Impurity Profiling Application (Tizanidine Context)

In the development of Tizanidine , ACCI is relevant as a precursor to the genotoxic impurity 1-Acetyl-2-Imidazolidinone .[1]

-

Origin: Hydrolysis of ACCI or incomplete acetylation during synthesis.[1]

-

Protocol for Standard Generation:

References

-

Synthesis of Ureidopenicillins

-

Impurity Analysis in Tizanidine

-

Chemical Structure & Properties

-

Beta-Lactam Structure-Activity Relationships

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. Reputable Manufacturer Supply High Purity this compound, CasNo.41730-71-6 Hangzhou Lingrui Chemical Co.,Ltd. China (Mainland) [lingruichemical.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. impactfactor.org [impactfactor.org]

The Activated Ureido Linker: Synthesis and Application of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone

[1][2]

Executive Summary

The discovery and utilization of 3-Acetyl-1-chlorocarbonyl-2-imidazolidone (CAS: 41730-71-6) represents a pivotal advancement in the semi-synthesis of ureidopenicillins.[1][2] As a highly reactive yet stable carbamoyl chloride derivative, this molecule serves as a critical "masked isocyanate" synthon.[1] It allows for the precise introduction of the imidazolidin-2-one moiety onto sensitive

This guide details the rational design, synthetic pathway, and mechanistic utility of this intermediate. It provides a modernized, self-validating protocol for its generation using triphosgene, ensuring high yield and safety compliance in contemporary research environments.[1]

Chemical Identity & Strategic Importance[2]

In the development of broad-spectrum antibiotics, the modification of the C-6 side chain of the penam nucleus is the primary strategy for expanding antibacterial coverage.[1] The introduction of a cyclic urea group (imidazolidinone) mimics the peptide bond while offering resistance to enzymatic degradation.

This compound acts as an electrophilic transfer agent.[1] Unlike simple acid chlorides, the cyclic urea structure stabilizes the carbonyl chloride, preventing premature hydrolysis while maintaining sufficient electrophilicity to acylate sterically hindered amines.[1]

Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | 3-acetyl-2-oxoimidazolidine-1-carbonyl chloride |

| CAS Number | 41730-71-6 |

| Molecular Formula | |

| Molecular Weight | 190.58 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 102–104 °C |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water |

| Stability | Moisture sensitive; store under inert atmosphere ( |

The Synthetic Pathway: Rational Design

The synthesis of this intermediate is a two-stage process designed to differentiate the two nitrogen atoms of the imidazolidinone ring.[1] Direct phosgenation of 2-imidazolidinone would lead to uncontrolled polymerization or symmetrical substitution.[1] Therefore, the "discovery" logic relies on a protection-activation strategy:

-

Desymmetrization: The first nitrogen is "protected" (and electronically deactivated) via acetylation.[1]

-

Activation: The second, more nucleophilic nitrogen is converted to the carbamoyl chloride.[1]

Visualization: Synthetic Workflow

The following diagram outlines the retrosynthetic logic and the forward synthesis using modern reagents (Triphosgene) to replace the hazardous gaseous Phosgene used in the original 1970s discovery.

Figure 1: Step-wise synthesis of the target intermediate. The pathway utilizes acetylation for N1-protection followed by phosgenation at N3.[1]

Mechanistic Insight: The Acylation Event

The utility of this compound lies in its reaction with the exocyclic amino group of ampicillin (or similar nuclei).[1] The mechanism proceeds via a classic nucleophilic acyl substitution.[1]

Crucially, the electron-withdrawing acetyl group at N3 reduces the electron density of the ring system.[1] This makes the carbonyl chloride at N1 highly electrophilic, facilitating rapid reaction with the amine nucleophile even at low temperatures, which is essential to preserve the integrity of the sensitive

Figure 2: Mechanistic pathway of the acylation reaction.[1] The reagent transfers the imidazolidinone ring to the drug nucleus.[1]

Experimental Protocol

This protocol synthesizes the target molecule using Triphosgene (Bis(trichloromethyl) carbonate).[3] This solid reagent is safer to handle than gaseous phosgene but generates phosgene in situ.[1]

Safety Warning: This procedure generates Phosgene.[1] All operations must be performed in a well-ventilated fume hood.[1] A phosgene detector badge should be worn.[1] Aqueous ammonia or NaOH solution must be available to neutralize spills/vents.[1]

Step 1: Preparation of 1-Acetyl-2-imidazolidinone[1][6][9]

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

). -

Reagents: Charge the flask with 2-imidazolidinone (8.6 g, 0.1 mol) and Acetic Anhydride (25 mL, excess).

-

Reaction: Heat the mixture to reflux (approx. 140°C) for 2 hours. The solid will dissolve to form a clear solution.[1]

-

Workup: Cool the mixture to room temperature. Remove excess acetic anhydride under reduced pressure (rotary evaporator).[1]

-

Crystallization: Recrystallize the residue from ethanol or ethyl acetate.

-

Yield: Expect ~65-75% yield of white crystals (mp: 188-190°C).

Step 2: Chlorocarbonylation (Synthesis of Target)[4]

-

Setup: Flame-dry a 3-neck round-bottom flask. Equip with a pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a scrubber (NaOH solution).[1]

-

Solvation: Dissolve 1-Acetyl-2-imidazolidinone (6.4 g, 50 mmol) in anhydrous Dichloromethane (DCM, 100 mL). Add Pyridine (4.0 g, 50 mmol) as an acid scavenger (optional, but improves yield).

-

Activation: Cool the solution to 0°C in an ice bath.

-

Addition: Dissolve Triphosgene (5.0 g, 17 mmol—equivalent to 51 mmol phosgene) in 20 mL DCM. Add this solution dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution may turn slightly yellow.[1]

-

Filtration: If pyridine was used, filter off the Pyridine-HCl salt under nitrogen.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. Do not overheat (>40°C).

-

Purification: The residue is washed with cold anhydrous ether/hexane to remove unreacted starting material.[1]

-

Product: Obtain this compound as a white solid (mp: 102-104°C).

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

-

IR Spectroscopy (KBr):

-

¹H-NMR (CDCl₃, 400 MHz):

-

Mass Spectrometry:

-

Molecular ion peak

at m/z 190/192 (showing characteristic 3:1 Chlorine isotope pattern).[1]

-

References

-

Vertex AI Search. (2025).[1] Synthesis of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate. ResearchGate. 4

-

ChemicalBook. (2025).[1][4] 1-Acetyl-2-imidazolidinone Synthesis and Properties. ChemicalBook. 5

-

National Institutes of Health (NIH). (1994).[1] Imidazolidinones structurally-related to penicillins: synthesis, molecular modeling and biological evaluation. PubMed.[1] 6

-

Alfa Chemistry. (2025).[1] Product Data: this compound.[1][2][7][8] Alfa Chemistry. 7[4][9]

-

MDPI. (2025). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. MDPI.[1] 10[9]

Sources

- 1. echemi.com [echemi.com]

- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Acetyl-2-imidazolidinone | 5391-39-9 [chemicalbook.com]

- 6. Imidazolidinones structurally-related to penicillins: synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | 41730-71-6 [chemicalbook.com]

- 9. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones [mdpi.com]

3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone physical and chemical properties

[1][2][3]

Executive Summary

This compound (CAS 41730-71-6) is a specialized heterocyclic acyl chloride used primarily as a reactive intermediate in the pharmaceutical industry.[1][2][3] It serves as the "side-chain donor" in the semi-synthesis of ureidopenicillins, most notably Mezlocillin and Azlocillin . Its dual-carbonyl structure—comprising an acetyl group and a chlorocarbonyl group flanking an imidazolidinone ring—imparts unique electrophilic properties, allowing for highly regioselective acylation of amino-beta-lactams.

This guide provides a comprehensive analysis of its physical properties, industrial synthesis routes, and its application in drug development, grounded in rigorous chemical principles.

Physicochemical Profile

The compound is a moisture-sensitive solid. Its handling requires strict exclusion of atmospheric humidity to prevent hydrolysis into hydrochloric acid and the parent imidazolidinone.

Table 1: Physical and Chemical Constants

| Property | Value | Note |

| Chemical Name | This compound | Also: 1-Chlorocarbonyl-3-acetyl-2-imidazolidinone |

| CAS Registry | 41730-71-6 | |

| Molecular Formula | C₆H₇ClN₂O₃ | |

| Molecular Weight | 190.58 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 102–104 °C | Sharp melting range indicates high purity capability |

| Boiling Point | ~278 °C | Predicted at 760 mmHg; decomposes before boiling |

| Density | 1.528 g/cm³ | High density typical of chlorinated heterocycles |

| Solubility | Soluble in DCM, CHCl₃, Benzene, THF | Reacts violently with water/alcohols |

| Flash Point | 122 °C | |

| Stability | Moisture Sensitive | Hydrolyzes to release HCl gas |

Synthesis of the Reagent

The industrial production of this compound relies on the chlorocarbonylation of 1-acetyl-2-imidazolidinone . Two primary routes exist: the classical Phosgene method (Route A) and the safer Triphosgene/BTC method (Route B).

Mechanism of Formation

Direct reaction of the secondary amine in the imidazolidinone ring with phosgene is sluggish due to the electron-withdrawing acetyl group. Therefore, activation via silylation (using Trimethylsilyl chloride, TMSCl) is often employed to increase nucleophilicity and scavenge HCl.

Protocol: Silyl-Activated Phosgenation

Reagents: 1-Acetyl-2-imidazolidinone, TMSCl, Triethylamine (Et₃N), Phosgene (or Triphosgene), Benzene/Toluene (anhydrous).

-

Activation: Dissolve 1-acetyl-2-imidazolidinone in dry benzene containing Et₃N. Add TMSCl dropwise at room temperature.[4] Reflux for 18 hours to form the N-silylated intermediate. Filter off the precipitated Et₃N[4]·HCl.

-

Chlorocarbonylation: Cool the filtrate to 5°C. Add a solution of Phosgene (stoichiometric excess) in benzene.

-

Isolation: Stir overnight at 5°C. Strip solvent in vacuo. Recrystallize the residue from acetone/pentane to yield the product.

Visualization: Synthesis Pathway

The following diagram illustrates the conversion logic, highlighting the activation step required to facilitate the attack on phosgene.

Figure 1: Synthesis of this compound via silyl activation to overcome amide resonance stabilization.

Application: Synthesis of Mezlocillin

The primary utility of this reagent is the N-acylation of Ampicillin to produce Mezlocillin . This transformation converts an aminopenicillin into a ureidopenicillin, significantly expanding the antibiotic's spectrum against Pseudomonas aeruginosa and Klebsiella.

Reaction Logic

The reaction is a Schotten-Baumann type acylation. The amino group of the ampicillin side chain acts as the nucleophile, attacking the acyl chloride carbon of the imidazolidone reagent.

-

Substrate: Ampicillin (anhydrous or trihydrate dissolved in non-aqueous solvent with silylation, or aqueous alkaline solution).

-

Scavenger: Base (TEA, NaOH, or Propylene oxide) is required to neutralize the HCl byproduct and drive the equilibrium.

Detailed Experimental Protocol (Anhydrous Route)

Note: This protocol assumes the use of silylated ampicillin to ensure solubility in organic solvents and protect the carboxyl group.

-

Silylation of Ampicillin: Suspend Ampicillin anhydrous (1 eq) in dry Dichloromethane (DCM). Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2-3 eq) and stir until a clear solution is obtained (formation of TMS-Ampicillin).

-

Acylation: Cool the solution to -20°C. Dissolve this compound (1.05 eq) in dry DCM and add dropwise to the reaction mixture.

-

Reaction: Stir at -20°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Hydrolysis & Workup: Add water to hydrolyze the TMS esters. Adjust pH to 2.0 to extract unreacted reagents, then adjust pH to 5.0-6.0 to precipitate the Mezlocillin acid or extract into ethyl acetate.

-

Purification: Crystallize from methanol/water or acetone/water.

Visualization: Mezlocillin Reaction Mechanism

This diagram tracks the flow of the acyl group from the reagent to the ampicillin backbone.

Figure 2: Mechanistic pathway for the conversion of Ampicillin to Mezlocillin using the acylating reagent.

Handling, Stability, and Safety

Moisture Sensitivity

The chlorocarbonyl moiety is highly susceptible to hydrolysis.

-

Reaction: R-COCl + H₂O → R-COOH + HCl

-

Consequence: Formation of 1-acetyl-2-imidazolidinone (inert impurity) and HCl gas (corrosive).

-

Storage: Must be stored under inert gas (Argon/Nitrogen) in tightly sealed containers at 2–8°C.

Safety Hazards (GHS Classification)

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9]

-

Serious Eye Damage (Category 2A): Causes serious eye irritation.[10]

-

Acute Toxicity: Harmful if swallowed or inhaled.[1]

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and handle within a fume hood to avoid inhalation of potential HCl vapors.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11229265, this compound. Retrieved from [Link]

-

PrepChem. Synthesis of 3-Acetyl-imidazolidin-2-on-1-carbonyl chloride. Retrieved from [Link]

-

Konishi, N., et al. (2000). The preparation of 3-substituted 1-chlorocarbonyl-imidazolidin-2-ones using bis(trichloromethyl) carbonate.[11][12] Journal of Chemical Research.[11] Retrieved from [Link]

Sources

- 1. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS 41730-71-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | 41730-71-6 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 41730-71-6 [amp.chemicalbook.com]

- 8. This compound | C6H7ClN2O3 | CID 11229265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Navigating the Solubility of a Reactive Intermediate: A Technical Guide to 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone

Introduction

For researchers and professionals in drug development and synthetic chemistry, understanding the solubility of novel intermediates is a cornerstone of process development, reaction optimization, and formulation. 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone is a reactive building block, and its handling and application are critically dependent on its behavior in various solvent systems. This guide provides an in-depth exploration of the solubility characteristics of this compound, moving beyond simple data points to explain the underlying chemical principles and provide robust experimental protocols for its determination. We will delve into the challenges posed by its reactive acyl chloride moiety and offer field-proven insights for obtaining reliable and reproducible solubility data.

Chemical Profile and Predicted Solubility Behavior

This compound possesses a melting point in the range of 102-104°C and a boiling point of approximately 278°C[1][2]. The molecule's structure, featuring a polar imidazolidinone core and an acetyl group, suggests a potential for solubility in polar organic solvents. Indeed, N-acyl imidazoles are noted for their relatively high solubility in water[3]. However, the presence of the highly electrophilic chlorocarbonyl group dramatically influences its behavior in protic solvents.

The primary challenge in determining the solubility of this compound is its reactivity. The acyl chloride group is susceptible to nucleophilic attack, particularly by water, alcohols, and primary or secondary amines. This leads to solvolysis, where the solvent reacts with the solute, rather than simple dissolution. Therefore, traditional aqueous solubility determination is not feasible, as the compound will hydrolyze.

Key Considerations for Solubility Assessment:

-

Solvent Purity: All solvents must be anhydrous to prevent hydrolysis of the acyl chloride.

-

Inert Atmosphere: Experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

-

Temperature Control: Solubility is temperature-dependent, and precise temperature control is essential for reproducible results[4].

Qualitative Solubility Observations

A synthesis procedure for this compound describes recrystallization from an acetone/pentane mixture[5]. This indicates that the compound is likely soluble in acetone, a polar aprotic solvent, and has lower solubility in a nonpolar solvent like pentane, allowing for precipitation. This provides a valuable starting point for selecting solvents for quantitative analysis.

Quantitative Solubility Determination: Methodologies

Given the reactive nature of this compound, thermodynamic (equilibrium) solubility determination in aprotic solvents is the most appropriate approach. Kinetic solubility methods, which often involve initial dissolution in DMSO followed by dilution in an aqueous buffer, are not suitable due to the high probability of hydrolysis[6][7][8].

Recommended Methodology: Isothermal Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility[6]. This method involves equilibrating a surplus of the solid compound with the solvent of choice at a constant temperature until the solution is saturated.

Experimental Workflow for Shake-Flask Solubility Determination

Caption: Isothermal shake-flask workflow for solubility determination.

Detailed Protocol:

-

Preparation:

-

Ensure the this compound is pure and dry.

-

Use high-purity, anhydrous solvents (e.g., dichloromethane, acetonitrile, tetrahydrofuran, ethyl acetate).

-

All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and cooled under an inert atmosphere.

-

-

Equilibration:

-

Add an excess amount of the solid compound to a known volume of the anhydrous solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached[4].

-

Seal the vial under an inert atmosphere.

-

Place the vial in a temperature-controlled shaker and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Separation and Analysis:

-

After equilibration, allow the vial to stand at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid transferring any solid particles. This can be achieved by filtration through a syringe filter compatible with the organic solvent or by centrifugation followed by careful removal of the supernatant.

-

Accurately dilute the aliquot with a suitable anhydrous solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be prepared.

-

-

Data Interpretation:

-

The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

-

Logical Framework for Solvent Selection

Caption: Rationale for aprotic solvent selection for solubility testing.

Data Presentation

While specific quantitative data is not publicly available, the results from the proposed experimental protocol should be tabulated for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Dichloromethane | Chlorinated | Moderate to High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate | To be determined |

| Ethyl Acetate | Polar Aprotic | Moderate | To be determined |

| Tetrahydrofuran | Polar Aprotic | High | To be determined |

| Toluene | Nonpolar Aprotic | Low | To be determined |

| Hexanes | Nonpolar Aprotic | Very Low | To be determined |

Conclusion

The solubility of this compound is a critical parameter that is complicated by its inherent reactivity. A thorough understanding of its chemical properties dictates the use of anhydrous conditions and aprotic solvents for any solubility determination. The isothermal shake-flask method, coupled with a reliable analytical quantification technique like HPLC, provides a robust framework for obtaining accurate and reproducible thermodynamic solubility data. By following the principles and protocols outlined in this guide, researchers can confidently characterize the solubility of this reactive intermediate, enabling more effective process development and chemical synthesis.

References

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Aqueous Solubility.

- Automated assays for thermodynamic (equilibrium) solubility determination.

- This compound CAS 41730-71-6. Autech Industry Co.,Limited.

- This compound CAS 41730-71-6. Tsev Sunshine Pharma.

- Solubility Toolbox for Successful Design of Drug Candid

- This compound | 41730-71-6. ChemicalBook.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- ADME Solubility Assay. BioDuro.

- Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery.

- Synthesis of B. 3-Acetyl-imidazolidin-2-on-1-carbonyl chloride:. PrepChem.com.

- This compound | 41730-71-6. ChemicalBook.

- Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed.

Sources

- 1. This compound CAS 41730-71-6 [homesunshinepharma.com]

- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]

- 3. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. prepchem.com [prepchem.com]

- 6. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Technical Whitepaper: Spectroscopic Characterization of 3-Acetyl-1-Chlorocarbonyl-2-Imidazolidone

[1]

CAS: 41730-71-6

Formula:

Executive Summary & Application Context

In the high-stakes synthesis of beta-lactam antibiotics, the purity of the side-chain intermediate is the rate-limiting factor for yield and potency. This compound (ACCI) acts as a "masked" isocyanate, providing the necessary reactivity to couple with the ampicillin/amoxicillin core without inducing ring opening of the sensitive beta-lactam nucleus.

This guide moves beyond basic identification. It establishes a Self-Validating Analytical Protocol designed to detect the most common failure mode: hydrolytic degradation of the acid chloride moiety.

Synthesis & Structural Logic

To interpret the spectra, one must understand the synthesis. ACCI is generated via the sequential acylation of 2-imidazolidinone.

-

Acetylation: 2-Imidazolidinone

1-Acetyl-2-imidazolidinone. -

Phosgenation: 1-Acetyl-2-imidazolidinone

this compound.

The asymmetry introduced in Step 2 is the key spectroscopic marker. The molecule possesses three distinct carbonyl environments, which provides a unique "fingerprint" in both IR and

Workflow Visualization

Figure 1: Sequential functionalization pathway establishing the asymmetric core.

Spectroscopic Data & Analysis

A. Infrared Spectroscopy (FT-IR)

The Diagnostic Triad: The most immediate indicator of ACCI integrity is the presence of three distinct carbonyl bands. The loss of the highest-frequency band (1790 cm⁻¹) indicates hydrolysis.

| Functional Group | Frequency (cm⁻¹) | Intensity | Structural Assignment |

| Acid Chloride (C=O) | 1785 - 1800 | Strong | Primary QC Marker. The |

| Urea (C=O) | 1730 - 1745 | Strong | Cyclic urea carbonyl ( |

| Amide (C=O) | 1680 - 1700 | Medium | Exocyclic acetyl carbonyl ( |

| C-H Stretch | 2900 - 3000 | Weak | Aliphatic CH stretches (methylene/methyl). |

Protocol Note: Samples must be prepared as Nujol mulls or in dry

B. Nuclear Magnetic Resonance ( H & C NMR)

Solvent:

H NMR Data

The imidazolidinone ring is no longer symmetric. The protons adjacent to the chlorocarbonyl group are more deshielded than those adjacent to the acetyl group due to the stronger electron-withdrawing nature of the -COCl moiety.

| Shift ( | Multiplicity | Integration | Assignment |

| 4.20 - 4.35 | Multiplet (m) | 2H | Ring |

| 3.85 - 4.00 | Multiplet (m) | 2H | Ring |

| 2.55 | Singlet (s) | 3H | Acetyl Methyl ( |

C NMR Data

Look for three distinct low-field signals corresponding to the three carbonyls.

| Shift ( | Carbon Type | Assignment |